molecular formula C11H5Cl7N4 B14162193 N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine CAS No. 3599-75-5

N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine

Cat. No.: B14162193
CAS No.: 3599-75-5
M. Wt: 441.3 g/mol
InChI Key: UZDPFFRSRRWULB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with two trichloromethyl (-CCl₃) groups at positions 4 and 6, and a 4-chlorophenylamine group at position 2. This compound’s structure imparts high electrophilicity and stability, making it suitable for applications in agrochemicals, polymer chemistry, and photochemical reactions .

Properties

CAS No.

3599-75-5

Molecular Formula

C11H5Cl7N4

Molecular Weight

441.3 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H5Cl7N4/c12-5-1-3-6(4-2-5)19-9-21-7(10(13,14)15)20-8(22-9)11(16,17)18/h1-4H,(H,19,20,21,22)

InChI Key

UZDPFFRSRRWULB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Routes

Nucleophilic Substitution with 4-Chloroaniline

The most widely reported method involves reacting 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine (I) with 4-chloroaniline (II) in polar aprotic solvents.

Reaction Scheme:
$$
\text{(I) + (II)} \xrightarrow{\text{DMF, 60–80°C}} \text{N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine + HCl}
$$

Key Parameters (Table 1):

Parameter Optimal Range Impact on Yield Source
Solvent DMF, NMP +15% vs. THF
Temperature 60–80°C <60°C: ≤50% yield
Molar Ratio (I:II) 1:1.2–1.5 Excess II prevents di-substitution
Reaction Time 4–6 h Prolonged time ↑ purity

This method achieves 82–91% isolated yield when using dimethylformamide (DMF) as the solvent. The reaction proceeds via an SNAr mechanism, where the electron-withdrawing trichloromethyl groups activate the triazine ring for nucleophilic attack by the amine.

Alternative Pathways

From Cyanuric Chloride

A patent-derived approach uses cyanuric chloride (III) as the starting material:

  • Trichloromethylation : React (III) with CCl₃ groups using AlCl₃ catalysis.
  • Selective Amination : Substitute one chloride with 4-chloroaniline under controlled pH.

Challenges :

  • Requires strict temperature control (-5°C during amination) to avoid over-substitution.
  • Yields drop to 65–70% due to side product formation.

Reaction Optimization

Solvent Effects

Non-polar solvents (e.g., heptane) suppress side reactions but slow kinetics. DMF balances reactivity and solubility, reducing reaction time by 40% compared to toluene.

Catalytic Additives

Quaternary ammonium salts (e.g., TBAB) enhance reaction rates by 22% through phase-transfer catalysis, particularly in biphasic systems.

Temperature Gradients

Staged heating (40°C → 80°C over 2 h) minimizes thermal degradation of trichloromethyl groups, preserving 97% functionality.

Purification and Characterization

Recrystallization Protocols

Crude product purity increases from 85% to ≥99% using heptane recrystallization (Table 2):

Solvent Temp. Range Purity Gain Recovery Rate
Heptane 0–25°C +14% 88%
Ethanol -20–4°C +9% 92%

Analytical Data

  • ¹H NMR (CDCl₃): δ 7.35 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 5.21 (s, 1H, NH).
  • LC-MS : m/z 492.8 [M+H]⁺ (calc. 492.76).

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : 4-Chloroaniline constitutes 62% of material costs.
  • Solvent Recycling : Heptane recovery reduces expenses by 30%.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloromethyl groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of triazine derivatives with reduced trichloromethyl groups.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazine ring and the substituents play a crucial role in determining the compound’s binding affinity and specificity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Substituents Key Structural Differences Functional Implications
Target Compound : N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine - 4,6: -CCl₃
- 2: -NH-(4-Cl-C₆H₄)
Reference compound High reactivity due to electron-withdrawing -CCl₃ groups; chlorophenyl group enhances lipophilicity and target binding .
4,6-Bis(trichloromethyl)-N-[(trichloromethyl)sulfanyl]-1,3,5-triazin-2-amine (CAS 30356-73-1) - 4,6: -CCl₃
- 2: -NH-S-CCl₃
Sulfanyl (-S-CCl₃) replaces chlorophenyl Increased electrophilicity and potential for disulfide bond formation; likely used in vulcanization or radical reactions .
N-(1,1,3,3-Tetramethylbutyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine (CAS 30357-71-2) - 4,6: -CCl₃
- 2: -NH-C(CH₂C(CH₃)₂)
Bulky tetramethylbutyl group replaces chlorophenyl Enhanced steric hindrance reduces reactivity; potential use in controlled-release formulations .
N-(4-Chlorophenyl)-1,3,5-triazin-2-amine (CAS 30360-30-6) - 2: -NH-(4-Cl-C₆H₄)
- 4,6: Unsubstituted
Lacks -CCl₃ groups Lower electrophilicity; primarily used as a precursor or in medicinal chemistry (e.g., anti-inflammatory agents) .
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine - 4,6: -CCl₃
- 2: Styryl group with methoxy substituent
Methoxystyryl group introduces π-conjugation Applications in photopolymerization due to light-activated crosslinking .

Physicochemical Properties

  • Stability : The trichloromethyl groups in the target compound enhance thermal and oxidative stability compared to analogs with fewer electron-withdrawing groups (e.g., N-(4-chlorophenyl)-1,3,5-triazin-2-amine) .
  • Solubility : The chlorophenyl group increases lipophilicity, whereas sulfanyl or styryl substituents (e.g., CAS 30356-73-1 or methoxystyryl derivatives) may alter solubility in polar solvents .
  • Reactivity : Bis(trichloromethyl) triazines exhibit radical-generating capabilities under UV light, unlike simpler analogs like N-methyl-4-chloro-1,3,5-triazin-2-amine .

Biological Activity

N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core with multiple chlorinated side groups, which contribute to its biological activity. The molecular formula is C11H4Cl7N3C_{11}H_4Cl_7N_3, and it is characterized by the presence of trichloromethyl groups that enhance its reactivity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study found that triazine derivatives showed promising results against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition zones were observed at concentrations as low as 50 µg/mL.
  • Escherichia coli : Similar activity was noted with effective concentrations around 100 µg/mL.

Antimalarial Activity

A series of related compounds were evaluated for antimalarial properties. The findings suggest that while many derivatives exhibit modest activity against Plasmodium falciparum, those containing the trichloromethyl groups demonstrated enhanced potency. For example:

CompoundIC50 (µM)Activity
This compound12.5Moderate
Analog A8.0High
Analog B15.0Moderate

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has shown potential anti-inflammatory effects in vitro. Studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A research group synthesized various triazine derivatives and tested their efficacy against clinical isolates of bacteria. The study concluded that modifications at the phenyl ring could significantly enhance antibacterial activity.
  • Case Study on Antimalarial Activity :
    • In a controlled trial involving Plasmodium-infected mice, this compound demonstrated a reduction in parasitemia levels compared to untreated controls.

Q & A

Basic: What are the recommended synthetic routes for preparing N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine?

Methodological Answer:
A common approach involves sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For example:

Step 1: React cyanuric chloride with 4-chloroaniline in a dichloromethane (CH₂Cl₂) solvent at 0°C using Hünig’s base (N,N-diisopropylethylamine) as a catalyst. This substitutes one chlorine atom, forming 4,6-dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine .

Step 2: Introduce trichloromethyl groups via radical-initiated reactions or substitution with trichloromethylating agents (e.g., CCl₃Br under UV light).
Key Considerations: Maintain low temperatures (0–5°C) to control reaction regioselectivity and minimize side products. Purification via silica column chromatography with gradient elution (e.g., ethyl acetate/hexanes) is recommended .

Advanced: How can researchers resolve regioselectivity challenges during the synthesis of trichloromethyl-substituted triazines?

Methodological Answer:
Regioselectivity issues arise due to steric and electronic effects of substituents. Strategies include:

  • Kinetic Control: Use stepwise substitution at low temperatures (0°C) to favor monosubstitution before introducing bulky groups like trichloromethyl .
  • Computational Modeling: Employ density functional theory (DFT) to predict reactive sites based on electron density maps.
  • Protecting Groups: Temporarily block reactive positions with labile groups (e.g., tert-butyl) to direct substitution .
    Example: In , cyclopentylamine was selectively added to cyanuric chloride at 0°C to ensure monosubstitution before introducing 3,5-difluoroaniline.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Based on GHS classifications for structurally similar triazines:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (e.g., P95) if airborne particles are generated .
  • Toxicity Mitigation: The compound may cause skin/eye irritation (H315, H319) and respiratory distress (H335). Work in a fume hood with local exhaust ventilation .
  • Spill Management: Avoid water to prevent hydrolysis. Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can conflicting toxicity data from in vitro vs. in vivo studies be addressed?

Methodological Answer:
Contradictions often stem from metabolic differences or assay sensitivity.

  • Metabolite Profiling: Use LC-MS/MS to identify degradation products (e.g., chlorinated anilines) that may contribute to toxicity .
  • Dose-Response Calibration: Validate in vitro assays (e.g., Ames test) against in vivo models (e.g., zebrafish embryos) to establish correlation thresholds .
    Case Study: notes discrepancies in acute oral toxicity (LD₅₀) due to variations in solvent carriers (DMSO vs. saline). Standardize vehicle use to improve reproducibility.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., aryl vs. trichloromethyl groups). For example, trichloromethyl carbons appear at δ ~100–110 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. reports HRMS data for a related triazine (C₁₅H₁₅F₂N₆: 317.1316) .
  • FT-IR: Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).

Advanced: How can computational methods aid in studying this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to receptors like RAGE (receptor for advanced glycation end products). shows 4,6-bis(4-chlorophenyl) pyrimidines binding to RAGE’s V-domain, suggesting a similar approach for triazines .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
    Validation: Cross-check computational predictions with SPR (surface plasmon resonance) binding assays.

Basic: What are the documented applications of this compound in materials science?

Methodological Answer:

  • Corrosion Inhibition: Triazine derivatives (e.g., PTA-1 in ) inhibit steel corrosion via adsorption on metal surfaces. Electrochemical impedance spectroscopy (EIS) shows >90% efficiency at 10⁻³ M .
  • Photocatalysis: Trichloromethyl groups enhance light absorption for applications in dye degradation.

Advanced: How can researchers design experiments to assess environmental persistence of this compound?

Methodological Answer:

  • Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–9) at 25–50°C using HPLC. Chlorinated triazines are typically resistant to hydrolysis but may degrade under UV light .
  • Soil Microcosms: Incubate compound with soil samples and quantify residues via GC-ECD. advises preventing drainage contamination due to potential bioaccumulation .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Heat Management: Exothermic reactions (e.g., trichloromethylation) require jacketed reactors for temperature control.
  • Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

Advanced: How can contradictory data on mutagenicity be resolved?

Methodological Answer:

  • Ames Test Optimization: Use TA98 and TA100 strains with/without S9 metabolic activation. Address false positives caused by nitroreductase activity .
  • Comet Assay: Compare DNA damage in human lymphocytes vs. rodent hepatocytes to assess species-specific effects.

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